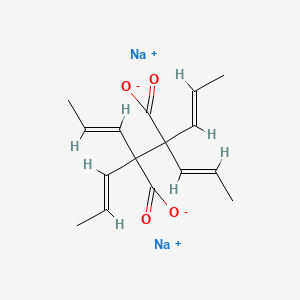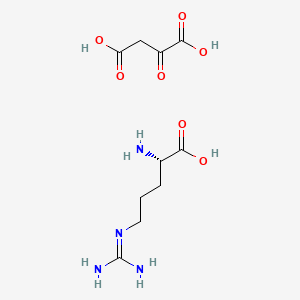
Disodium (tetrapropenyl)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium (tetrapropenyl)succinate is a synthetic compound widely used in various industrial and cosmetic applications. It is a disodium salt of tetrapropenyl succinic acid, characterized by its surfactant properties. This compound is known for its ability to reduce surface tension, making it an effective cleansing agent in cosmetic formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium (tetrapropenyl)succinate is synthesized through the reaction of tetrapropenyl succinic acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the complete neutralization of the acid, resulting in the formation of the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tetrapropenyl succinic acid is continuously fed and reacted with sodium hydroxide. The process is monitored to maintain optimal pH levels and temperature, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Disodium (tetrapropenyl)succinate primarily undergoes substitution reactions due to the presence of reactive sites on the succinate moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce the compound, altering its chemical structure and properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carboxylated derivatives, while substitution reactions can produce a variety of alkylated succinates .
Aplicaciones Científicas De Investigación
Disodium (tetrapropenyl)succinate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of disodium (tetrapropenyl)succinate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the emulsification of oils and the removal of dirt and impurities. At the molecular level, it interacts with lipid bilayers, disrupting their structure and enhancing the solubility of hydrophobic substances .
Comparación Con Compuestos Similares
Disodium laureth sulfosuccinate: Another surfactant with similar cleansing properties but different molecular structure.
Disodium cocoamphodiacetate: Known for its mildness and used in baby care products.
Disodium EDTA: Primarily used as a chelating agent but also exhibits some surfactant properties.
Uniqueness: Disodium (tetrapropenyl)succinate stands out due to its specific tetrapropenyl group, which imparts unique properties such as enhanced emulsification and stability in various formulations. Its ability to act as both a surfactant and an anticorrosive agent makes it particularly valuable in industrial applications .
Propiedades
Número CAS |
94086-60-9 |
|---|---|
Fórmula molecular |
C16H20Na2O4 |
Peso molecular |
322.31 g/mol |
Nombre IUPAC |
disodium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.2Na/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;; |
Clave InChI |
KOHOFWNHOIRZQM-WSDUHDJSSA-L |
SMILES isomérico |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+].[Na+] |
SMILES canónico |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















